Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxy-

Description

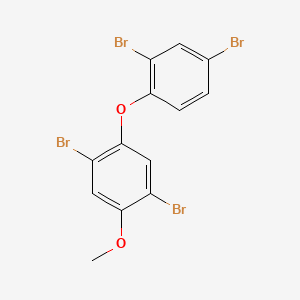

Molecular Architecture and Bonding Configuration

The molecular formula C₁₃H₈Br₄O₂ defines a biphenyl system comprising a primary benzene ring and a secondary phenoxy group. The primary ring features bromine atoms at positions 1 and 4, a methoxy group (-OCH₃) at position 5, and a phenoxy substituent (-O-C₆H₃Br₂) at position 2. The phenoxy group itself is substituted with bromine atoms at its 2- and 4-positions, resulting in a tetra-brominated structure.

The bonding configuration follows IUPAC numbering, with the methoxy group introducing electron-donating effects that influence the electron density distribution across the aromatic system. The bromine atoms, being electronegative, create localized regions of electron deficiency, particularly at the ortho and para positions relative to the phenoxy linkage. This electronic asymmetry likely impacts the compound’s reactivity in substitution or coupling reactions.

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 515.8 g/mol | |

| Molecular Formula | C₁₃H₈Br₄O₂ | |

| Substituent Positions | 1,4-Br; 2-O-C₆H₃Br₂; 5-OCH₃ |

The methoxy group at position 5 introduces steric hindrance, which may restrict rotational freedom around the ether linkage. This constraint could stabilize specific conformers, as observed in analogous methoxy-substituted polybrominated diphenyl ethers (PBDEs).

Comparative Analysis with Related Brominated Methoxybenzenes

When compared to simpler brominated methoxybenzenes, such as 1,2-dibromo-4-methoxybenzene (CAS 62415-74-1), structural divergences emerge. The latter lacks the phenoxy-bridged secondary aromatic ring, resulting in reduced molecular complexity and a lower bromine content (2 Br atoms vs. 4 Br atoms).

Table 2: Structural Comparison with Analogues

Notably, the compound shares structural homology with 4′-MeO-BDE-49, a methoxylated PBDE derivative. Both feature a methoxy group and four bromine atoms distributed across two aromatic rings. However, the positioning of bromine atoms differs: in 4′-MeO-BDE-49, bromines occupy the 2,4,4′,6 positions, whereas in the subject compound, they reside at 1,4 (primary ring) and 2,4 (phenoxy ring). This variance influences dipole moments and intermolecular interactions, as evidenced by differences in chromatographic retention times among PBDE analogues.

Crystallographic Studies and Spatial Arrangement

While direct crystallographic data for benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxy- remains limited, inferences can be drawn from related brominated aromatics. For example, X-ray analyses of PBDEs reveal that bromine atoms adopt orthogonal orientations relative to the aromatic plane to minimize steric clashes. Applied to this compound, the 2,4-dibromophenoxy group likely induces a dihedral angle of 70–90° between the two benzene rings, as seen in 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47).

The methoxy group at position 5 may participate in weak hydrogen bonding with adjacent bromine atoms, as observed in 5-HO-BDE-47, where hydroxyl groups form intramolecular Br···O interactions. Such interactions could stabilize specific conformations, reducing molecular symmetry and influencing packing efficiency in the solid state.

Table 3: Hypothesized Crystallographic Parameters

| Parameter | Predicted Value | Basis in Analogous Compounds |

|---|---|---|

| Dihedral Angle (C-O-C) | 85–90° | BDE-47 structures |

| Br···O Distance | 3.1–3.3 Å | HO-PBDE studies |

| Unit Cell Symmetry | Monoclinic | Common PBDE packing |

Molecular dynamics simulations of similar systems suggest that the tetra-bromination pattern enhances lattice energy, potentially leading to higher melting points compared to non-brominated analogues. However, experimental validation is required to confirm these predictions.

Properties

CAS No. |

602326-26-1 |

|---|---|

Molecular Formula |

C13H8Br4O2 |

Molecular Weight |

515.8 g/mol |

IUPAC Name |

1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxybenzene |

InChI |

InChI=1S/C13H8Br4O2/c1-18-12-5-10(17)13(6-9(12)16)19-11-3-2-7(14)4-8(11)15/h2-6H,1H3 |

InChI Key |

UTKWDYZYAAXSDX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC2=C(C=C(C=C2)Br)Br)Br |

Origin of Product |

United States |

Biological Activity

Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxy- is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, including antibacterial, antifungal, antiviral properties, cytotoxicity, and mechanisms of action based on recent studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: C₁₂H₈Br₄O₂

- Molecular Weight: 408.81 g/mol

- IUPAC Name: Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxy-

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The findings indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.042 - 0.08 µg/mL |

| Enterococcus faecium | 1.2 µg/mL |

| Escherichia coli | 3.1 µg/mL |

The compound demonstrated effective antibacterial activity with MIC values comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Antiviral Activity

The compound has also been investigated for its antiviral properties. It was found to inhibit the hepatitis C virus (HCV) non-structural protein 3 (NS3 helicase), a critical enzyme for viral replication. In high-throughput screening assays, it exhibited notable inhibition of NS3 ATPase activity, indicating a promising avenue for further antiviral drug development .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human cell lines to determine the safety profile of the compound. The results showed that:

- At lower concentrations (up to 10 µM), the compound did not induce significant cell death in MCF-7 breast cancer cells.

- However, at higher concentrations (>20 µM), cytotoxic effects were observed, leading to cell cycle arrest predominantly in the G1 phase.

This suggests a dose-dependent relationship between concentration and cytotoxicity, with implications for its use in targeted cancer therapies .

The biological activity of Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxy- can be attributed to its structural components:

- Bromine Atoms: The presence of bromine enhances the compound's reactivity and binding affinity to biological targets.

- Methoxy Group: This functional group may contribute to the modulation of enzyme activity and receptor interactions.

These components influence the compound's ability to disrupt cellular processes in pathogens or cancer cells, thereby exerting its biological effects .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Research: A study demonstrated that treatment with this compound resulted in a significant reduction in tumor cell viability in vitro, supporting its role as a candidate for anticancer drug development .

- Antiviral Efficacy: Another investigation focused on its ability to inhibit HCV replication in cultured hepatocyte cells, showing promise for future antiviral therapies targeting hepatitis viruses .

Scientific Research Applications

Material Science

Benzene derivatives like 1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxy- are crucial in the development of advanced materials:

- Polymeric Materials : This compound can be used as a monomer in the synthesis of polymers with enhanced thermal stability and flame retardancy due to the presence of bromine atoms.

| Material Type | Application | Benefits |

|---|---|---|

| Polymers | Flame retardants | Enhanced fire resistance |

| Coatings | Protective coatings | Improved durability |

Environmental Studies

The compound has been studied for its environmental impact and potential as a pollutant:

- Biodegradation Studies : Research indicates that certain microorganisms can degrade dibrominated compounds, making them a focus for bioremediation efforts.

Pharmaceuticals

The unique structure of this compound allows it to serve as a precursor or intermediate in the synthesis of pharmaceutical agents:

- Drug Development : Its derivatives are being explored for their biological activity against various diseases.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxy- through a multi-step process involving bromination and etherification. The resulting compound was characterized using NMR and mass spectrometry to confirm its structure and purity.

Case Study 2: Environmental Impact

Research investigating the degradation of dibrominated compounds in aquatic environments highlighted the role of specific bacterial strains capable of breaking down these pollutants. This study emphasized the importance of understanding the environmental fate of such compounds to mitigate their impact.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Diphenyl Ethers (BDEs)

2,2',4,4',5-Pentabromodiphenyl ether (BDE-99; CAS: 60348-60-9)

- Structure : Contains five bromine atoms distributed across two benzene rings connected by an ether bond.

- Key Differences :

- Applications : Historically used as a flame retardant in plastics and textiles; phased out in many regions due to toxicity concerns .

Decabromodiphenyl Ether (Deca-BDE)

Brominated Benzene Derivatives

Benzene, 1,3,5-tribromo-2-(3,5-dibromophenoxy)- (CAS: 446254-81-5)

- Structure: Features three bromine atoms on the central benzene ring and a 3,5-dibromophenoxy substituent.

- Key Differences: Symmetrical bromination pattern (1,3,5 vs. 1,4 on the central ring).

1,2,3,4-Tetrabromo-5-(2,2-dibromophenoxy)-benzene (CAS: 4462-54-95-1)

Alkoxy-Substituted Brominated Compounds

Benzene, 1,4-dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy) (CAS: 655227-34-2)

- Structure : Incorporates long-chain alkoxy groups (hexyloxy and bromohexyloxy).

- Key Differences: Alkoxy chains improve solubility in nonpolar matrices but may reduce thermal stability. Larger substituents hinder environmental mobility compared to the methoxy group in the target compound .

Physicochemical and Functional Comparisons

Research Findings and Implications

- Environmental Impact : The target compound’s methoxy group may enhance biodegradability compared to fully brominated analogs like Deca-BDE, though its bromine content still poses bioaccumulation risks .

- Thermal Stability : Compounds with higher bromination (e.g., CAS 4462-54-95-1) exhibit superior flame-retardant performance but are more persistent in ecosystems .

- Synthetic Accessibility: The methoxy group in the target compound could simplify derivatization reactions compared to non-functionalized BDEs .

Preparation Methods

Method 1: Bromination of Phenolic Compounds

This method involves the bromination of 2,4-dibromophenol followed by methylation and etherification steps.

-

- 2,4-Dibromophenol

- Methylating agents (e.g., dimethyl sulfate)

- Etherifying agents (e.g., alkyl halides)

-

- Brominate 2,4-dibromophenol using bromine in a suitable solvent (like dichloromethane) to introduce additional bromine atoms.

- Methylate the resulting compound using a methylating agent.

- Perform etherification to attach the methoxy group at the desired position.

Method 2: Grignard Reagent Approach

Utilizing Grignard reagents provides a pathway for synthesizing complex aromatic compounds.

-

- Magnesium

- Anhydrous tetrahydrofuran (THF)

- Brominated phenolic compounds

-

- Prepare a Grignard reagent from magnesium and a brominated aromatic compound in THF.

- React the Grignard reagent with carbon dioxide or other electrophiles to form the desired product.

Method 3: Coupling Reactions

Coupling reactions can also be employed to synthesize this compound through the reaction of brominated phenols with other electrophilic aromatic compounds.

-

- Brominated phenols

- Electrophilic coupling partners (e.g., fluorobenzaldehydes)

-

- Combine brominated phenols with electrophiles under basic conditions (such as potassium carbonate) in a polar aprotic solvent.

- Heat the mixture to promote coupling and isolate the desired product through purification techniques like column chromatography.

| Method | Key Reagents | Main Steps | Yield (%) |

|---|---|---|---|

| Bromination | Bromine, dimethyl sulfate | Brominate phenol, methylate | Varies |

| Grignard Reagent | Magnesium, THF | Form Grignard reagent, react with electrophile | High |

| Coupling Reaction | Brominated phenols, fluorobenzaldehydes | Combine under basic conditions | Moderate |

Recent studies have shown that the choice of solvent and reaction conditions significantly affects the yield and purity of Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxy-. For instance:

The use of anhydrous solvents like THF is critical in Grignard reactions to prevent moisture interference.

In coupling reactions, higher temperatures often lead to increased yields but may also result in side reactions that need to be controlled.

The preparation of Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxy- is multifaceted and requires careful consideration of reagents and conditions. The methods discussed provide a foundation for further exploration and optimization in synthetic organic chemistry. Future research could focus on refining these methods to enhance yield and reduce by-products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.